![molecular formula C21H29FN2O2 B4751647 N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4751647.png)
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first synthesized in the late 1990s by Abbott Laboratories and has since been extensively studied for its potential use as a pain reliever. ABT-594 has been found to be highly effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
作用機序
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts as an agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain perception and modulation. N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide also acts on the mu-opioid receptor, which is involved in the regulation of pain and addiction.
Biochemical and physiological effects:
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is involved in pain transmission, and to increase the release of dopamine, which is involved in reward and motivation. N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been found to reduce inflammation and to increase blood flow to the affected area.
実験室実験の利点と制限
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly potent and selective for the α4β2 nAChR, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has some limitations, including its short half-life and the fact that it is difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide for use in pain management and addiction treatment. Another area of interest is the study of the long-term effects of N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide on pain and addiction, as well as its potential for abuse and dependence. Finally, N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide may have potential applications in other areas of medicine, such as the treatment of depression and anxiety disorders.
科学的研究の応用
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a pain reliever. It has been found to be highly effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to reduce the withdrawal symptoms associated with opioid addiction.
特性
IUPAC Name |
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-2-24(17-8-4-3-5-9-17)20(25)16-12-14-23(15-13-16)21(26)18-10-6-7-11-19(18)22/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNPOJCFCVDILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-1-(2-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。